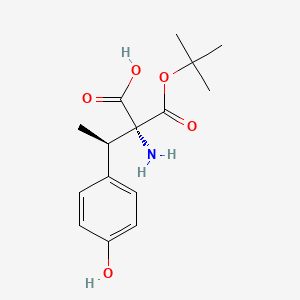
5-(Hydroxymethyl)-5-methylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-5-methylmorpholin-3-one is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a morpholine ring with hydroxymethyl and methyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-5-methylmorpholin-3-one typically involves the reaction of morpholine with formaldehyde and a suitable methylating agent under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors that allow for precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)-5-methylmorpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted morpholines.
Scientific Research Applications
5-(Hydroxymethyl)-5-methylmorpholin-3-one has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a potential inhibitor or modulator in biological studies.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)-5-methylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may interact with specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
5-(Hydroxymethyl)-5-methylmorpholin-3-one can be compared with other similar compounds, such as:
Morpholine: A simpler compound without the hydroxymethyl and methyl groups.
Hydroxymethylfurfural: A related compound with a different ring structure.
Methylmorpholine: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: The presence of both hydroxymethyl and methyl groups on the morpholine ring makes this compound unique, providing it with distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5-methylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO3/c1-6(3-8)4-10-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |
InChI Key |
AWXNCAIZBNJZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
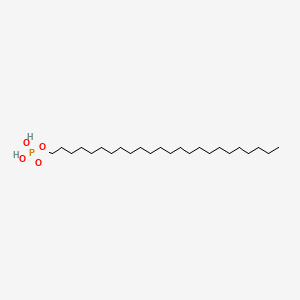
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)
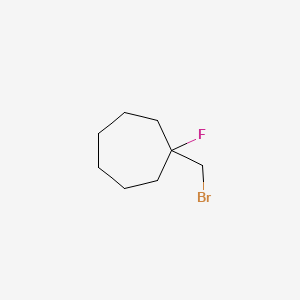
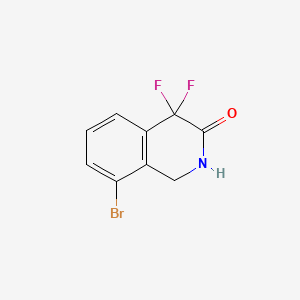
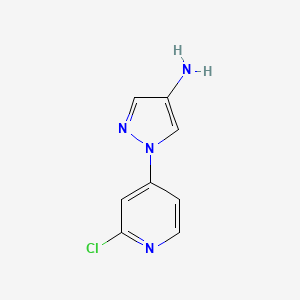
![Methyl 4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B15361695.png)
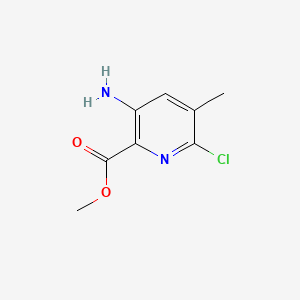
![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
![carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B15361708.png)
![4-[6-(1,3-Dioxoisoindol-2-yl)hexylsulfonyl]benzonitrile](/img/structure/B15361716.png)
![(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B15361718.png)
